4-Bromo-4'-(diphenylamino)biphenyl

Descripción

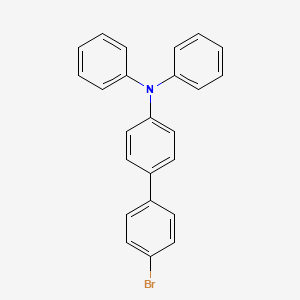

Structure

2D Structure

Propiedades

IUPAC Name |

4-(4-bromophenyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCKVJVKWGWKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462132 | |

| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202831-65-0 | |

| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Catalytic Cross-Coupling Reaction Protocols

Palladium-catalyzed reactions are the cornerstone for the synthesis of 4-Bromo-4'-(diphenylamino)biphenyl, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds.

The Ullmann condensation is a classic method for forming carbon-nitrogen bonds. Modern variations of this reaction, catalyzed by palladium complexes, provide a powerful tool for coupling aryl halides with amines. In the context of this compound synthesis, this typically involves the reaction of a diphenylamine (B1679370) derivative with a dihalogenated biphenyl (B1667301).

A notable synthetic route involves the reaction of diphenylamine with 4,4'-dibromobiphenyl (B48405) or 4-bromo-4'-iodobiphenyl (B185808). The choice of the dihalogenated biphenyl is critical, as the differing reactivity of bromine and iodine can be exploited for selective coupling. The reaction is generally carried out in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is necessary to deprotonate the diphenylamine, forming the more nucleophilic diphenylamide anion.

A specific example is the reaction between diphenylamine and 4-bromo-4'-iodobiphenyl. chemicalbook.com Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, the diphenylamine selectively displaces the iodine atom. This reaction is typically performed in a high-boiling point solvent like toluene (B28343) and requires a strong base such as sodium tert-butoxide (t-BuONa). chemicalbook.com The use of a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), is essential for the reaction to proceed efficiently. chemicalbook.com This selective coupling yields the desired this compound, leaving the bromo group available for further functionalization if needed.

The traditional copper-catalyzed Ullmann reaction, while historically significant, often requires harsh reaction conditions, such as high temperatures (frequently exceeding 200°C), and can lead to undesired side products from homocoupling. nih.govorganic-chemistry.org In contrast, palladium-catalyzed Ullmann-type couplings generally proceed under milder conditions (often below 100°C) with improved selectivity, making them a more favorable approach in modern organic synthesis. nih.gov

Interactive Data Table: Palladium-Catalyzed Ullmann-Type Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| Diphenylamine | 4-Bromo-4'-iodobiphenyl | Pd(dppf)Cl2·CH2Cl2 | t-BuONa | Toluene | 78% | chemicalbook.com |

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgmdpi.comnih.gov It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of this compound, this strategy can be employed in a convergent manner.

One synthetic pathway involves the coupling of 4-bromophenylboronic acid with an N,N-diphenyl-4-haloaniline, or conversely, the coupling of a (4-(diphenylamino)phenyl)boronic acid with a dihalobenzene. The choice of reactants is often dictated by the availability and stability of the starting materials. The reaction requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base, commonly an inorganic carbonate or phosphate, in a suitable solvent system which often includes water. mdpi.comnih.govnih.gov

For instance, the reaction of (4-(diphenylamino)phenyl)boronic acid with 1-bromo-4-iodobenzene (B50087) would be a plausible route. The higher reactivity of the iodo-substituent would favor coupling at that position, leading to the formation of the target molecule. The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. mdpi.com The use of boronic acids is also advantageous as they are typically stable, non-toxic, and environmentally benign. libretexts.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. Microwave irradiation has also been shown to accelerate the reaction, leading to shorter reaction times and often improved yields. nih.gov

Interactive Data Table: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Notes | Reference |

| Aryl Bromides | Phenylboronic Acid | Pyridine-based Pd(II)-complex | KOH | Water/TBAB | Microwave irradiation can be used. | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh3)4 | Base | Solvent/Water | Reflux conditions. | mdpi.com |

| Aryl Bromides | Alkyl Amine-Boranes | Pd2(dba)3 | KOH | Toluene/Water | Enables C(sp3)–C(sp2) bond formation. | nih.gov |

The mechanisms of both the Ullmann-type and Suzuki-Miyaura couplings are well-established catalytic cycles involving a palladium center that cycles between its Pd(0) and Pd(II) oxidation states.

In the Palladium-Catalyzed Ullmann-Type Coupling , the catalytic cycle is generally believed to begin with the oxidative addition of the more reactive aryl halide (e.g., 4-bromo-4'-iodobiphenyl) to a Pd(0) complex, forming a Pd(II)-aryl halide intermediate. This is followed by coordination of the deprotonated diphenylamine (diphenylamide) to the palladium center. Subsequent reductive elimination from this complex forms the new carbon-nitrogen bond, yielding this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Suzuki-Miyaura Coupling mechanism also commences with the oxidative addition of the aryl halide (e.g., 1-bromo-4-iodobenzene) to the Pd(0) catalyst to form a Pd(II) intermediate. The next key step is transmetalation, where the organic group from the organoboron species (e.g., (4-(diphenylamino)phenyl)boronic acid, activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the carbon-carbon bond of the biphenyl core and regenerates the Pd(0) catalyst.

Precursor Synthesis and Strategic Halogenation Techniques

The successful synthesis of this compound relies heavily on the availability and purity of its key precursors: halogenated biphenyls and diphenylamine derivatives.

Halogenated biphenyls, such as 4-bromobiphenyl (B57062) and 4,4'-dibromobiphenyl, are fundamental building blocks. google.comorgsyn.org 4-Bromobiphenyl can be prepared through the direct monobromination of biphenyl. google.com This reaction requires careful control to avoid the formation of di- and polybrominated products. The reaction can be carried out using bromine in a suitable solvent. google.com Another method is the Gomberg-Bachmann reaction, which involves the diazotization of p-bromoaniline followed by reaction with benzene (B151609). orgsyn.org

4,4'-Dibromobiphenyl can be synthesized by the bromination of biphenyl under conditions that favor disubstitution. orgsyn.org Alternatively, it can be prepared from p-dibromobenzene through methods involving organometallic intermediates.

The synthesis of asymmetrically substituted dihalogenated biphenyls like 4-bromo-4'-iodobiphenyl can be more complex, often requiring multi-step synthetic sequences. One approach could involve the Sandmeyer reaction on a suitably substituted aminobiphenyl derivative.

Diphenylamine itself is a commercially available starting material. However, for more complex derivatives or for the synthesis of precursors like (4-(diphenylamino)phenyl)boronic acid, functionalization of the diphenylamine core is necessary.

(4-(Diphenylamino)phenyl)boronic acid can be prepared from N,N-diphenyl-4-bromoaniline. This is typically achieved through a lithium-halogen exchange reaction at low temperatures, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup.

The preparation of specifically functionalized building blocks, such as those containing both amine and halogen functionalities, is crucial for the success of cross-coupling reactions. nih.govmdpi.comdocumentsdelivered.com For instance, the synthesis of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline from perfluoroiodobenzene highlights a key strategy for preparing highly functionalized aryl amines that can serve as building blocks in complex syntheses. nih.govmdpi.comdocumentsdelivered.com

Exploration of Alternative Bromination Methodologies

The direct bromination of 4-(diphenylamino)biphenyl is a primary route to the target compound. While classic methods using elemental bromine can be effective, they often lack selectivity and can lead to the formation of poly-brominated byproducts. To address these challenges, researchers have explored alternative brominating agents.

One common alternative is the use of N-Bromosuccinimide (NBS) . NBS is a milder and more selective brominating agent compared to bromine. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or acetonitrile, and can be initiated by light or a radical initiator. This method often provides better control over the reaction and can lead to higher yields of the desired mono-brominated product.

Another approach involves the use of a Gomberg-Bachmann reaction on p-bromoaniline. orgsyn.org In this method, p-bromoaniline is diazotized and then reacted with benzene to form 4-bromobiphenyl, a precursor that can then be aminated. orgsyn.org

Furthermore, bromination can be achieved by reacting biphenyl with bromine vapor. orgsyn.org This method, however, may require careful control to avoid the formation of dibrominated species. orgsyn.org Patents have also described the bromination of biphenyl in a mixture of water and glacial acetic acid in the presence of an oxidant. google.com

Reaction Condition Optimization and Process Scalability Considerations

The efficiency and scalability of the synthesis of this compound are critically dependent on the optimization of reaction conditions. This includes the choice of catalyst, ligands, solvent, and reaction atmosphere, as well as the purification strategy.

Impact of Catalyst Systems and Ligands on Reaction Efficiency

The formation of the C-N bond in this compound is often achieved through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and reaction rates.

For instance, sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the amination of aryl bromides. The specific choice of ligand can significantly impact the reaction time, temperature, and catalyst loading required for a successful transformation.

A documented synthesis of this compound utilizes Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst. chemicalbook.com In this case, the dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is integral to the catalyst's effectiveness.

Solvent Effects and Reaction Atmosphere Control

The choice of solvent can have a profound effect on the outcome of the synthesis. High-boiling, aprotic solvents such as toluene, xylene, and dioxane are often employed in Buchwald-Hartwig aminations to allow for higher reaction temperatures, which can accelerate the reaction rate. chemicalbook.com The polarity of the solvent can also influence the solubility of the reactants and the stability of the catalytic species.

Strict control of the reaction atmosphere is also essential. Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, these reactions are typically carried out under an inert atmosphere of nitrogen or argon. chemicalbook.com Degassing the solvent prior to use is a common practice to remove dissolved oxygen. chemicalbook.com

Purification Strategies for High Purity Material

Obtaining high-purity this compound is critical for its use in electronic applications, where even small impurities can significantly degrade device performance. Several purification techniques are commonly employed:

Chromatography: Column chromatography is a widely used method for purifying the crude product. chemicalbook.com A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can effectively separate the desired product from unreacted starting materials and byproducts. chemicalbook.comorgsyn.org

Recrystallization: Recrystallization from a suitable solvent or solvent mixture is another effective method for purification. orgsyn.org This technique relies on the difference in solubility between the product and impurities at different temperatures. Solvents like ethanol (B145695) or hexanes are often used. orgsyn.orgorgsyn.org

Sublimation: For achieving the highest purity levels required for organic electronics, gradient sublimation under high vacuum is often the final purification step. This process separates molecules based on their different sublimation temperatures, effectively removing non-volatile impurities.

Derivatization and Structural Functionalization of the Biphenyl Core

The bromine atom in this compound serves as a versatile handle for further functionalization of the molecule. This allows for the synthesis of a wide array of derivatives with tailored electronic and physical properties.

Nucleophilic Substitution Reactions at the Bromine Moiety

The bromine atom on the biphenyl core is susceptible to nucleophilic substitution, although this typically requires a transition metal catalyst due to the lower reactivity of aryl halides compared to alkyl halides.

The most common and powerful method for this transformation is the Buchwald-Hartwig amination . By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, the bromine atom can be replaced with a new amino group. This reaction is highly versatile and allows for the introduction of a wide range of nitrogen-containing functional groups.

Another important reaction is the Suzuki coupling . In this reaction, the bromo-substituted compound is coupled with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the extension of the biphenyl core and the introduction of various aryl or alkyl substituents.

The Ullmann condensation is a classic method for forming carbon-nitrogen or carbon-oxygen bonds. While it often requires harsh reaction conditions (high temperatures and a copper catalyst), it can be a useful alternative for certain nucleophilic substitution reactions.

These derivatization strategies open up a vast chemical space, allowing for the fine-tuning of the electronic properties, solubility, and solid-state packing of the resulting materials, which is crucial for their performance in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

An in-depth examination of the chemical compound This compound reveals a molecule with significant potential in materials science, largely owing to the electronic properties endowed by its triarylamine and brominated biphenyl moieties. This article delves into specific chemical transformations of this compound, focusing on the reactivity of the diphenylamino group and electrophilic substitution patterns on its aromatic rings.

3 Electrophilic Aromatic Substitution on Peripheral Aromatic Rings

The structure of this compound presents multiple aromatic rings that can undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing and activating/deactivating effects of the substituents on each ring. The molecule has three types of phenyl rings: the two directly attached to the nitrogen atom, the phenyl ring of the biphenyl system attached to the nitrogen, and the terminal phenyl ring bearing the bromine atom.

The diphenylamino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic rings. It is an ortho, para-director. In this molecule, the para position of the aniline-type ring is occupied by the other biphenyl moiety. Therefore, electrophilic substitution is strongly directed to the ortho positions of this ring. The two unsubstituted phenyl rings attached to the nitrogen are also activated and will direct incoming electrophiles to their ortho and para positions.

In contrast, the bromine atom on the other biphenyl ring is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of resonance. youtube.com

When considering an electrophilic attack on the entire molecule, the ring activated by the diphenylamino group is the most likely site for substitution due to its significantly higher electron density compared to the brominated ring. youtube.com

The expected directing effects for an electrophile (E⁺) are summarized in the table below.

| Ring System | Substituent(s) | Activating/Deactivating Effect | Directing Effect |

| Phenyl ring of the diphenylamino group | Diphenylamino group | Strongly Activating | ortho |

| Unsubstituted phenyl rings on nitrogen | Phenylamino group | Activating | ortho, para |

| Brominated biphenyl ring | Bromo group, Phenyl group | Deactivating (Bromo), Weakly Activating (Phenyl) | ortho, para |

Therefore, in a competitive electrophilic substitution reaction, such as nitration or halogenation, the substitution is expected to occur preferentially on the phenyl ring bearing the diphenylamino group, at the positions ortho to the nitrogen.

Spectroscopic Characterization and Advanced Structural Analysis

Comprehensive Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is fundamental to understanding the molecular structure and properties of 4-Bromo-4'-(diphenylamino)biphenyl. Each technique offers a unique window into the compound's atomic and electronic framework.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its chemical structure and data from analogous biphenyl (B1667301) and triphenylamine (B166846) compounds. rsc.orgbeilstein-journals.orgunimi.itchemicalbook.com The molecule possesses 18 distinct hydrogen atoms and, due to symmetry, fewer than 24 unique carbon signals.

¹H NMR: The proton spectrum would be complex, with signals appearing exclusively in the aromatic region (approximately 6.8-7.8 ppm). The protons on the diphenylamino group and the two biphenyl rings would exhibit characteristic doublet and triplet splitting patterns (or more complex multiplets due to overlapping signals). The protons on the phenyl rings of the diphenylamino moiety are expected to appear at slightly different chemical shifts than those on the biphenyl core.

¹³C NMR: The carbon spectrum would display signals for all unique carbon atoms in the structure. The carbon atom bonded to the bromine (C-Br) would appear in the typical range for halogenated aromatic carbons. The carbon atoms bonded to the nitrogen atom (C-N) of the diphenylamino group would be shifted downfield. The remaining aromatic carbons would resonate within the 120-150 ppm range.

Expected NMR Data for this compound

| Spectrum | Expected Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| ¹H NMR | ~7.0 - 7.6 | Aromatic protons of the diphenylamino group |

| ¹H NMR | ~7.3 - 7.8 | Aromatic protons of the biphenyl core |

| ¹³C NMR | ~115 - 125 | Carbon attached to Bromine (C-Br) and ortho-carbons on the diphenylamino rings |

| ¹³C NMR | ~120 - 135 | Unsubstituted aromatic carbons (CH) |

| ¹³C NMR | ~130 - 150 | Quaternary carbons (C-C, C-N) |

The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorption bands in the ultraviolet region. Studies on analogous compounds with diphenylamino and biphenyl moieties reveal distinct electronic transitions. mdpi.comresearchgate.net

Two primary types of transitions are anticipated:

π-π Transitions:* These high-energy transitions are intrinsic to the aromatic systems of the biphenyl core and the phenyl rings of the diphenylamino group. They typically result in intense absorption bands at shorter wavelengths (below 300 nm).

Intramolecular Charge Transfer (ICT): The electron-donating diphenylamino group connected to the electron-accepting/π-conjugated biphenyl system facilitates an ICT transition. This transition is responsible for a lower-energy, long-wavelength absorption band, often extending above 300 nm. The position and intensity (molar absorptivity, ε) of this band are sensitive to solvent polarity.

Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Expected λmax (nm) | Assignment | Anticipated Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| ~280-300 | π-π* (Biphenyl, Phenyl) | High (> 20,000) |

| ~340-370 | Intramolecular Charge Transfer (ICT) | Moderate to High (> 10,000) |

Many molecules containing a diphenylamino-biphenyl framework are known to be fluorescent. mdpi.comnih.gov Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence emission.

Fluorescence: The emission likely originates from the decay of the ICT excited state. The emission maximum is expected to show positive solvatochromism, meaning the peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This is due to the greater stabilization of the more polar excited state in polar solvents. Time-resolved fluorescence spectroscopy would be used to determine the excited-state lifetime of the compound.

Phosphorescence: While the presence of the heavy bromine atom can in principle promote intersystem crossing to the triplet state (the "heavy-atom effect"), strong phosphorescence is not typically observed at room temperature in solution for such flexible molecules. Phosphorescence might be detectable at low temperatures in a rigid matrix.

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula, C₂₄H₁₈BrN. The theoretical exact mass of the monoisotopic molecular ion [M]⁺ is 399.06226 Da. nih.gov A key feature in the mass spectrum would be the isotopic pattern for the molecular ion. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity will be observed for the molecular ion ([M]⁺) and the M+2 ion ([M+2]⁺), separated by approximately 2 Da. This provides unambiguous evidence for the presence of a single bromine atom in the molecule.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₂₄H₁₈⁷⁹BrN⁺ | 399.0623 |

| [M+2]⁺ | C₂₄H₁₈⁸¹BrN⁺ | 401.0602 |

X-ray Crystallographic Analysis and Conformational Studies

X-ray crystallography provides unequivocal proof of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. However, based on crystallographic studies of structurally related compounds, a distinct three-dimensional conformation can be anticipated. nih.gov

It is expected that the molecule would be non-planar. The two phenyl rings of the biphenyl core would be twisted relative to each other, with a dihedral angle likely between 30° and 50°, a common feature that minimizes steric hindrance between ortho-protons. Furthermore, the triphenylamine moiety is not planar; the nitrogen atom is expected to have a pyramidal geometry, and the three phenyl rings attached to it will be twisted out of a common plane, resembling a propeller-like conformation. These conformational features significantly influence the compound's electronic properties and its packing in the solid state.

Analysis of Dihedral Angles and Torsional Flexibility of the Biphenyl and Amine Moieties

Furthermore, the triphenylamine moiety is known for its propeller-like conformation. The three phenyl rings are twisted out of the plane of the central nitrogen atom. This torsional flexibility is a key characteristic, impacting the molecule's ability to pack in the solid state and influencing its electronic properties by modulating the degree of π-conjugation.

Table 1: Expected Dihedral Angle Ranges in this compound

| Moiety | Involved Atoms | Expected Dihedral Angle Range | Factors Influencing the Angle |

| Biphenyl | C-C bond connecting the two phenyl rings | 30° - 60° | Crystal packing forces, steric hindrance from substituents |

| Diphenylamino | C-N-C bonds | 30° - 50° (for each N-phenyl bond) | Steric hindrance between the phenyl rings |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a robust method for investigating the electronic structure and properties of molecules. This approach is instrumental in predicting molecular behavior and characteristics, offering insights that complement experimental findings. For a molecule like 4-Bromo-4'-(diphenylamino)biphenyl, with its complex arrangement of phenyl rings and heteroatoms, DFT would be the method of choice to elucidate its fundamental properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.

A small energy gap generally signifies a molecule that is more reactive and can be easily polarized, suggesting potential for applications in electronics and nonlinear optics. labproinc.comnih.gov For instance, in studies of other biphenyl (B1667301) derivatives, a small HOMO-LUMO gap has been correlated with the potential for intramolecular charge transfer (ICT). nih.gov Analysis shows that the HOMO is often localized on the electron-rich triphenylamine (B166846) moiety, while the LUMO may be distributed across the biphenyl system, with charge transfer occurring upon excitation. While specific values for this compound are not published, this analysis would be key to understanding its charge transfer capabilities.

DFT calculations are essential for determining the most stable three-dimensional structure of a molecule, a process known as geometric optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. A key aspect of this analysis would be the torsional angles between the phenyl rings.

Like other diphenylamine (B1679370) and biphenyl compounds, this compound is expected to adopt a non-planar, twisted or "propeller-blade" conformation due to steric hindrance between the hydrogen atoms on adjacent rings. researchgate.net The degree of this twisting significantly impacts the molecule's electronic properties, including the extent of π-conjugation across the structure. A conformational analysis would compare the energy of a hypothetical planar structure with various twisted geometries to identify the most stable conformer.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular vibrations (stretching, bending, twisting) to the peaks observed in experimental spectra. nih.govCurrent time information in Pasuruan, ID.

For this compound, this analysis would help identify characteristic vibrational modes, such as the C-Br stretch, C-N stretches, and the various C-H and C=C vibrations within the aromatic rings. Comparing the computed spectrum with an experimental one is a standard method for confirming the molecular structure obtained from geometric optimization.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule's surface. It illustrates the regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). fishersci.comchemicalbook.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in understanding stability and intramolecular charge transfer (ICT). nih.govCurrent time information in Pasuruan, ID.

In a molecule like this compound, NBO analysis would quantify the hyperconjugative interactions, such as the transfer of electron density from the lone pair of the nitrogen atom to the antibonding orbitals of the adjacent phenyl rings. The magnitude of these interactions provides insight into the stability conferred by electron delocalization and is crucial for explaining the molecule's electronic behavior.

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's chemical reactivity and stability. fishersci.com These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A larger value indicates greater stability. chemicalbook.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating polarizability.

While the specific values for this compound have not been reported in the literature, calculating these descriptors would provide a quantitative framework for comparing its reactivity to other related compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful quantum chemical method used to predict the electronic absorption and emission properties of molecules. It is instrumental in understanding how a molecule interacts with light, a key characteristic for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics.

Simulation of UV-Vis Absorption Spectra and Electronic Excitation Energies

A thorough search of scientific databases yields no studies that have specifically simulated the UV-Vis absorption spectrum of this compound using TD-DFT. Such a study would involve calculating the vertical excitation energies from the ground state to various excited states, which correspond to the absorption peaks in the experimental spectrum. These calculations would provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the biphenyl bridge.

While computational studies on similar donor-acceptor biphenyl systems exist, the specific influence of the bromo-substituent and the diphenylamino group in this precise arrangement has not been theoretically elucidated. frontiersin.orgnih.gov

Theoretical Prediction of Emission Properties and Solvatochromic Effects

Similarly, there is no available research on the theoretical prediction of the emission properties of this compound. This would typically involve optimizing the geometry of the first excited state to determine the likely emission wavelength (fluorescence or phosphorescence).

Furthermore, investigations into solvatochromic effects, which describe how the solvent polarity influences the absorption and emission spectra, have not been reported for this compound. mdpi.comnih.gov Such studies are crucial for understanding how the molecule would behave in different environments, for instance, when incorporated into a solid-state device matrix.

Charge Transport Mechanism Modeling

The ability of a material to transport electrical charges (electrons and holes) is fundamental to its performance in electronic devices. Computational modeling plays a vital role in understanding and predicting these charge transport properties at a molecular level.

Correlation of Molecular Conformation with Charge Carrier Mobility

The spatial arrangement of molecules in a material significantly impacts its charge carrier mobility. Theoretical studies in this area would typically involve calculating the reorganization energy and the electronic coupling between adjacent molecules. A low reorganization energy and strong electronic coupling are generally desirable for high mobility.

No computational studies have been published that correlate the molecular conformation of this compound with its charge carrier mobility. Such research would be valuable for predicting its potential as a semiconductor material.

Simulation of Electron and Hole Transport Pathways

Simulations of electron and hole transport pathways can reveal the preferential routes for charge movement through a material. These simulations often employ methods like kinetic Monte Carlo based on parameters derived from quantum chemical calculations.

To date, no simulations of the electron and hole transport pathways for this compound have been reported in the scientific literature. This leaves a gap in the understanding of how charges would propagate through a film of this material. researchgate.net

Advanced Applications in Organic Optoelectronics and Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Device Architectures

The triphenylamine (B166846) moiety in 4-Bromo-4'-(diphenylamino)biphenyl is a well-established hole-transporting unit, making the compound and its derivatives highly relevant for various functions within OLED device structures. These materials are crucial for facilitating charge injection and transport, which directly impacts device efficiency, brightness, and operational stability.

Application as Charge Transport Layers (Hole and Electron Transport)

The primary application of triphenylamine-based materials like this compound in OLEDs is within the hole transport layer (HTL). The nitrogen atom's lone pair of electrons in the diphenylamino group provides strong electron-donating capabilities, which facilitates the injection and transport of holes from the anode to the emissive layer. The selection of appropriate HTL materials with high hole mobility and suitable energy levels is critical for balancing charge carrier injection and reducing the turn-on voltage of the OLED. nih.govresearchgate.netrsc.org

While specific charge transport data for this compound is not extensively documented, studies on closely related structures provide valuable insights. For instance, a derivative, 1,2-bis[4′-(diphenylamino)biphenyl-4-yl]-1,2-diphenylethene, which contains a similar diphenylamino-biphenyl structure, has demonstrated high hole mobility in a field-effect transistor, reaching up to 2.6 × 10⁻³ cm²/Vs. rsc.org This suggests that the core diphenylamino-biphenyl unit is an excellent scaffold for efficient hole transport. The incorporation of bridged phenyl units, such as fluorene, into triarylamine polymer backbones has been shown to improve charge carrier mobility by nearly an order of magnitude by enhancing molecular planarity and reducing conformational disorder. acs.org

Conversely, the electron-transporting properties of this compound are less pronounced due to the electron-rich nature of the triphenylamine group. For a material to function as an electron transport layer (ETL), it typically requires electron-deficient moieties. Therefore, this compound is not a primary candidate for ETLs but is often used in conjunction with dedicated electron-transporting materials to achieve balanced charge flux within the device. researchgate.net

Table 1: Hole Mobility of a Related Diphenylamino-Biphenyl Derivative

| Compound | Hole Mobility (cm²/Vs) | Device Type |

|---|

This table presents data for a derivative to infer the potential charge transport capabilities of the this compound scaffold. rsc.org

Role as Emissive Layer Components and Strategies for Enhanced Device Efficiency

While primarily known for charge transport, this compound and its derivatives can also function as components within the emissive layer (EML). researchgate.net They can be employed as a host material for a fluorescent or phosphorescent guest dopant. In a host-guest system, the host material constitutes the bulk of the EML and serves to transport charge carriers, while the dopant is responsible for light emission. ossila.com The high triplet energy often associated with triarylamine derivatives makes them suitable hosts for phosphorescent emitters, preventing back-energy transfer from the dopant to the host.

Strategies to enhance device efficiency in OLEDs often focus on optimizing the external quantum efficiency (EQE), which is a measure of the number of photons emitted per electron injected. nih.govrsc.org Key strategies include:

Balanced Charge Injection: Achieving an equal number of holes and electrons within the recombination zone of the emissive layer is paramount for high efficiency. This is managed by carefully selecting HTL and ETL materials with appropriate energy levels and charge mobilities. rsc.org

Host-Dopant Energy Transfer: Efficient Förster or Dexter energy transfer from the host material to the guest dopant is required to ensure that all excitons contribute to light emission from the dopant.

Molecular Design: Introducing specific functional groups can significantly impact performance. For example, in thermally activated delayed fluorescence (TADF) emitters, the linkage position of donor and acceptor units can dramatically influence the photoluminescence quantum yield (PLQY) and EQE. Shifting a donor unit from a meta to a para position has been shown to increase PLQY and EQE by several factors. rsc.org

Bifunctional Materials: Designing molecules that combine both emissive and charge-transport functionalities can simplify device architecture and improve stability. google.com this compound can be considered a precursor for such materials, where the diphenylamino-biphenyl part provides hole transport and the bromine atom offers a site for coupling with an emissive chromophore.

Although devices using this compound as a standalone emitter are not common, its role as a versatile building block for creating highly efficient host materials and complex emitters is of significant interest in materials research. google.com

Evaluation of Device Stability and Lifetime Under Operational Conditions

Device stability and operational lifetime are critical challenges for the commercialization of OLED technology, especially for blue-emitting devices. nih.gov Degradation can occur through various mechanisms, including chemical decomposition of the organic materials under electrical stress and elevated temperatures, or morphological changes in the thin films. nih.govresearchgate.net

The chemical stability of the materials within the OLED stack is a determining factor for device longevity. Bond dissociation energy (BDE) is a crucial parameter, as bonds that are easily broken in excited or charged states can lead to irreversible degradation. researchgate.net Triarylamine derivatives are generally considered to be relatively stable, but like many organic semiconductors, they can be susceptible to degradation pathways that limit device lifetime. rsc.org

Strategies to improve the operational lifetime of OLEDs include:

Intrinsic Material Stability: Designing molecules with strong chemical bonds that are resistant to cleavage. For example, using stable boron-containing emitters with tridentate chelating ligands that avoid weak boron-carbon bonds has led to devices with half-lifetimes exceeding 12,000 hours. chemistryviews.org

Device Architecture Optimization: Proper management of the recombination zone to keep it away from the sensitive interfaces of the transport layers can prevent exciton-polaron annihilation, a major degradation pathway. nih.gov Modifying the hole injection layer or anode can also reduce the formation of hole injection barriers, leading to improved lifetime. researchgate.net

Aggregation-Induced Emission (AIE) Active Materials

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional luminophores. The propeller-like structure of the triphenylamine unit in this compound makes it an ideal candidate for designing AIE-active materials (AIEgens).

Fundamental Principles of AIE in this compound Systems

The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) , which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). rsc.orgresearchgate.net

In a dilute solution, molecules like this compound, which contain multiple phenyl rings attached to a central nitrogen atom, are free to rotate and vibrate. Upon photoexcitation, the excited state energy is efficiently dissipated through these non-radiative rotational and vibrational motions, resulting in very weak or no fluorescence.

However, when the molecules are aggregated, for example, in a nano-aggregate state in a mixture of a good and poor solvent, or in the solid state, their intramolecular motions are physically constrained. This physical confinement blocks the non-radiative decay pathways. As a result, the excited-state energy is channeled into the radiative decay pathway, leading to a dramatic enhancement of fluorescence intensity. researchgate.net The triphenylamine-functionalized tetraphenylethene, a molecule with similar rotational freedom, exhibits a unity solid-state fluorescence efficiency due to this AIE effect. rsc.org

Strategies for Modulating and Enhancing AIE Performance

The AIE properties of materials based on the this compound scaffold can be finely tuned and enhanced through various molecular engineering strategies.

Tuning Donor-Acceptor Strength: In donor-acceptor (D-A) type AIEgens, modulating the electron-donating or -accepting strength of different parts of the molecule can alter the intramolecular charge transfer (ICT) character of the emission. This can lead to changes in emission color and quantum efficiency. For instance, introducing stronger acceptor groups can shift the emission to longer wavelengths (red-shift). acs.org

Modifying Molecular Conformation and Rigidity: Increasing the rigidity of the molecular structure can enhance the AIE effect. This can be achieved by incorporating planar, bridged aromatic units which reduce conformational rotational disorder and promote a more ordered packing in the aggregate state. acs.org

Controlling Aggregation Behavior: The way molecules aggregate significantly influences their AIE performance. The polarity of substituents can induce different aggregation mechanisms, leading to either ordered crystalline structures or amorphous aggregates, each with distinct emission properties. researchgate.net The formation of specific molecular conformations upon aggregation can also play a crucial role in activating ICT emission in certain AIE systems. researchgate.net

By systematically applying these strategies, researchers can develop new AIEgens based on the this compound framework with tailored photophysical properties for applications in OLEDs, sensors, and bio-imaging. rsc.org

High-Performance Organic Semiconductors

The diphenylamino-biphenyl moiety is a well-established component in the design of high-performance organic semiconductors, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govnih.gov The triphenylamine and its derivatives are noted for their high solubility, thermal stability, and excellent optoelectronic properties, which are crucial for the development of efficient HTMs. mdpi.com

Derivatives of diphenylamine (B1679370) are known to possess strong electron-donating capabilities, which is a desirable characteristic for HTMs. nih.gov In the context of OLEDs, compounds incorporating the diphenylamino-biphenyl structure have been utilized as a core component of the emissive layer. For example, N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl-4-amine (TPA-PPI) is a known material used in OLEDs. researchgate.net Furthermore, research into novel fluorophores for near-infrared (NIR) OLEDs has employed bis(4-diphenylaminophenyl)fluorene as a donor unit, highlighting the utility of the diphenylamino moiety in these devices. researchgate.net

In the realm of perovskite solar cells, fluorene-based derivatives incorporating diphenylamine units have been synthesized and have demonstrated commendable optical, electrochemical, and thermal properties, leading to high power conversion efficiencies. nih.govnih.gov Although a detailed analysis of this compound as a standalone HTM is not extensively documented, the performance of structurally similar compounds underscores its potential. The bromine atom also offers a site for further molecular engineering to fine-tune its electronic properties for optimal device performance. Theoretical investigations on related triphenylamine derivatives have shown that modifications to the molecular structure can significantly influence the hole mobility. rsc.org

Below is a table of representative electronic properties for organic semiconductors containing the diphenylamino-biphenyl structural motif.

| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

| Fluorene-diphenylamine derivative (TDF-1) | -5.23 | -2.14 | 3.09 | Perovskite Solar Cells nih.gov |

| Fluorene-diphenylamine derivative (TMF-1) | -5.28 | -2.21 | 3.07 | Perovskite Solar Cells nih.gov |

| 1,4-Bis(diphenylamino)benzene (DAB) | -5.1 | -1.8 | 3.3 | Hole Transport Material mdpi.com |

Development of Molecular Sensors and Fluorescent Probes

The intrinsic fluorescence of biphenyl (B1667301) derivatives and the electronic nature of the diphenylamino group make this compound a promising candidate for the development of molecular sensors and fluorescent probes. nih.gov The fluorescence of biphenyl compounds can be sensitive to the surrounding environment, such as pH, which has been investigated for several hydroxy- and amino-biphenyls. nih.gov

While specific studies on the sensory applications of this compound are limited, its structural features suggest significant potential. The bromine atom provides a reactive handle for the introduction of various functional groups through well-established cross-coupling reactions like the Suzuki and Sonogashira reactions. mdpi.com This allows for the rational design of chemosensors where the binding of a specific analyte to the appended functional group can modulate the fluorescence properties of the diphenylamino-biphenyl core.

For instance, a study on fluorescein (B123965) derivatives demonstrated that a bromine moiety can be used to functionalize the molecule, and the resulting compounds exhibit unique pH-dependent fluorescence. mdpi.com This principle can be applied to this compound to create a new class of fluorescent probes. The diphenylamino group itself can act as a recognition site or an electron donor in a photoinduced electron transfer (PET) based sensing mechanism.

The photophysical properties of a molecule are central to its function as a fluorescent probe. The table below presents the photophysical properties of a related diphenylamine derivative.

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent |

| TDF-1 (thin film) | 428 | 650 | 222 | - |

| TMF-1 (thin film) | 427 | 650 | 223 | - |

Precursor Utilization in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, catalysis, and sensing. tcichemicals.comnih.govdigitellinc.com The properties of these materials are highly dependent on the molecular building blocks, known as linkers, used in their synthesis. tcichemicals.com this compound possesses structural and chemical features that make it a valuable precursor for the synthesis of such frameworks.

The biphenyl core is a common structural motif in linkers for both COFs and MOFs. tcichemicals.comnih.gov The bromine atom on the biphenyl ring of this compound can be converted into other functional groups, such as boronic acids or aldehydes, through established organic reactions. These functionalized derivatives can then be used as linkers in the synthesis of COFs. tcichemicals.com For example, imine-linked COFs are widely studied and are synthesized through the condensation of amine and aldehyde linkers. tcichemicals.com The diphenylamino group in this compound could potentially serve as the amine component in such a reaction, or the bromo- group could be a point of modification to create a di- or tri-functional linker.

In the context of MOFs, the diphenylamino group could coordinate with metal ions, or the molecule could be functionalized with carboxylic acid groups to act as an organic linker. For example, a redox-active MOF has been constructed using a linker containing a tetrakis(4-carboxyphenyl)-1,4-phenylenediamine unit, which has a similar core structure. rsc.org A study on the synthesis of MOFs based on 4-acetamidobenzoic acid and silver(I) also included diphenylamine as another ligand. inlibrary.uz

The versatility of this compound as a precursor is highlighted by its potential to be incorporated into various framework designs. The table below lists examples of functional groups commonly used as linkers in COFs and MOFs, which could be synthesized from this compound.

| Linker Functional Group | Framework Type | Synthesis from this compound |

| Boronic Acid | COF | Conversion of the bromo- group to a boronic acid via lithiation and reaction with a borate (B1201080) ester. |

| Aldehyde | COF | Formylation of the aromatic rings. |

| Carboxylic Acid | MOF | Carboxylation of the aromatic rings. |

| Pyridine (B92270) | MOF/COF | Introduction of pyridine rings via cross-coupling reactions at the bromo- position. |

Biological and Pharmacological Research Applications

In Vitro Cytotoxicity and Apoptosis Induction Studies

The diphenylamine (B1679370) scaffold is present in a number of compounds that have demonstrated cytotoxic effects, and the introduction of a bromine atom to the biphenyl (B1667301) structure can influence this activity. nih.govnih.gov

Investigation of Dose-Dependent Cellular Responses

It is hypothesized that 4-Bromo-4'-(diphenylamino)biphenyl would also exhibit dose-dependent cytotoxicity. This would typically be determined using assays such as the MTT or neutral red uptake assays, where increasing concentrations of the compound would be expected to lead to a progressive decrease in cell viability. The half-maximal inhibitory concentration (IC50) would be a key parameter determined from such studies, indicating the concentration of the compound required to inhibit cell growth by 50%.

Elucidation of Selective Toxicity Mechanisms towards Target Cells

A crucial aspect of anticancer drug development is selective toxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. Research on other brominated compounds and diphenylamine derivatives suggests potential mechanisms for selective toxicity.

For example, some brominated quinoline (B57606) derivatives have shown significant inhibitory effects against cancer cell lines with lower cytotoxic effects on normal cells. nih.gov The selective anticancer activity of certain brominated organic compounds is an area of active research. nih.gov The mechanism for this selectivity can be multifactorial, potentially involving differences in cellular uptake, metabolic activation of the compound to a more toxic form within cancer cells, or exploitation of specific vulnerabilities of cancer cells, such as their higher reliance on certain signaling pathways for survival.

The diphenylamine moiety itself has been implicated in cytotoxic effects. researchgate.net The addition of the bromo-biphenyl group could modulate this activity and potentially enhance its selectivity towards cancer cells. Further research would be needed to determine if this compound demonstrates selective toxicity and to elucidate the underlying mechanisms.

Interaction with Metabolic Enzyme Systems

The biotransformation of xenobiotics, including potential drug candidates, is primarily mediated by metabolic enzyme systems, with the cytochrome P450 (CYP) superfamily playing a central role.

Studies on Cytochrome P450 Enzyme Interactions and Biotransformation Pathways

The metabolism of diphenylamine and its derivatives has been a subject of study. researchgate.net Generally, the biotransformation of such compounds involves oxidation, a reaction frequently catalyzed by CYP enzymes. nih.gov For this compound, it is anticipated that metabolism would occur on the biphenyl and diphenylamine rings, potentially through hydroxylation, followed by conjugation to facilitate excretion.

The presence of the bromine atom can influence the metabolic profile. The metabolism of other polybrominated biphenyls (PBBs) has been investigated, and these studies can offer insights into the potential biotransformation pathways of this compound. cdc.govnih.gov The specific CYP isoforms involved in the metabolism of this compound would need to be identified through in vitro studies using human liver microsomes or recombinant CYP enzymes. Understanding which CYP enzymes are responsible for its metabolism is crucial for predicting potential drug-drug interactions. researchgate.net

Implications for Pharmacokinetics and Toxicological Profiles

The pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME), are intrinsically linked to its toxicological profile. The metabolism of this compound by CYP enzymes will significantly impact its half-life, systemic exposure, and potential for accumulation.

The lipophilicity of brominated biphenyls can lead to their distribution into fatty tissues. nih.gov The toxicological profile of polybrominated biphenyls is a well-documented area of concern, with some congeners being persistent organic pollutants. cdc.govcdc.gov Therefore, understanding the metabolic fate of this compound is essential for assessing its potential for bioaccumulation and long-term toxicity.

Exploration of Potential Therapeutic Utility

The diphenylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net This suggests that derivatives of diphenylamine, such as this compound, could have potential therapeutic applications.

The structure-activity relationship (SAR) of diphenylamine derivatives has been explored for various therapeutic targets, including anticancer agents. nih.govresearchgate.net The addition of different substituents to the diphenylamine core can modulate its biological activity. The this compound structure could serve as a lead compound for the development of novel therapeutic agents. For example, unsymmetrically substituted biphenyl compounds have been designed as alpha-helical proteomimetics to inhibit protein-protein interactions, a key strategy in modern drug discovery. nih.gov

Further research into the biological targets of this compound is warranted to explore its potential utility in treating various diseases. This would involve screening the compound against a panel of biological targets, such as kinases, receptors, and enzymes, to identify any specific interactions that could be therapeutically exploited.

Anti-Cancer Research Applications

While direct anti-cancer studies on this compound are not extensively documented in the provided search results, research on related hydroxylated biphenyl compounds has shown promising results against malignant melanoma cells. nih.gov For instance, two novel hydroxylated biphenyl compounds demonstrated significant antiproliferative activity against melanoma cell lines, inhibiting cell growth by 40–80% after 72 hours of treatment. nih.gov These compounds were also shown to be selective, with significantly less impact on the growth of normal fibroblast cells. nih.gov This suggests that the biphenyl core, a key feature of this compound, is a viable backbone for the design of new anti-cancer agents.

Furthermore, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been investigated as inhibitors of UNC51-like kinase 1 (ULK1), a protein overexpressed in non-small cell lung cancer (NSCLC). researchgate.net One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was found to inhibit the proliferation of A549 lung cancer cells and induce apoptosis while blocking autophagy. researchgate.net These findings highlight the potential of bromo-phenyl derivatives in targeting key pathways in cancer progression.

Antimicrobial Activity within Related Biphenyl Compound Classes

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. nih.gov Research into biphenyl and dibenzofuran (B1670420) derivatives has revealed significant antibacterial activities, particularly against antibiotic-resistant Gram-positive strains. nih.govnih.gov A study on a series of these compounds showed that many exhibited potent activity, with some demonstrating selectivity for Gram-positive over Gram-negative bacteria. nih.gov

Structure-activity relationship studies have indicated that the presence and position of hydroxyl groups on the biphenyl rings are crucial for antibacterial efficacy. nih.gov For example, replacing hydroxyl groups with methoxyl groups resulted in a complete loss of antibacterial activity. nih.gov Additionally, the presence of a strong electron-withdrawing group on one of the biphenyl rings was found to be beneficial for antibacterial action. nih.gov

Another study on a series of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates reported high antimicrobial activities against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans, Saccharomyces cerevisiae) at low concentrations. researchgate.net

Evaluation for Neuroprotective and Anti-inflammatory Properties (based on related compounds)

Research into the secretome of glial progenitor cells has shed light on the neuroprotective and anti-inflammatory potential of secreted proteins. nih.govnih.gov These proteins have been shown to reduce nitric oxide (NO) production, a key inflammatory mediator, by inhibiting inducible NO synthase (iNOS) in a model of LPS-induced inflammation. nih.gov Furthermore, these secreted factors can neutralize the neurotoxic effects of glutamate, a major excitatory neurotransmitter, thereby increasing neuronal viability. nih.gov This protective effect is associated with a decrease in intracellular calcium levels, which can otherwise trigger apoptosis. nih.gov

While direct studies on this compound are not available, research on related 1,2,4-triazole (B32235) derivatives has explored their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. csfarmacie.cz Molecular docking studies of certain derivatives indicated a potential to inhibit COX-1, suggesting a mechanism for their anti-inflammatory effects. csfarmacie.cz

Computational Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of potential drugs to their biological targets.

In the context of related biphenyl compounds, molecular docking studies have been employed to understand their antimicrobial activity. For instance, a series of novel 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives were synthesized and their interactions with the Staphylococcus epidermidis protein were investigated using molecular docking. nih.gov The study revealed good docking scores for the active compounds, providing insights into their binding affinity and process. nih.gov

Similarly, docking analysis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives against ULK1, a kinase involved in autophagy and cancer, helped to elucidate the crucial hydrogen bond interactions responsible for their inhibitory activity. researchgate.net

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction is a crucial step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles.

Studies on various classes of compounds, including phloroglucinols and N-(4-fluorophenylcarbamothioyl) benzamide (B126) derivatives, have utilized computational tools to predict their ADMET properties. nih.govjonuns.com These predictions can assess parameters such as human intestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.gov For example, an in silico study on bioactive phloroglucinols indicated that while many compounds showed good intestinal absorption, their ability to cross the blood-brain barrier might be limited. nih.gov Another study on benzamide derivatives predicted the anticancer activity and pharmacokinetic properties, identifying a lead candidate with strong activity and no predicted toxicity. jonuns.com

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Novel Derivatives for Tuned Properties and Performance

The core strength of triarylamine-based compounds, including 4-Bromo-4'-(diphenylamino)biphenyl, lies in the facile tunability of their electronic and photophysical properties through structural modifications. nih.govmdpi.com Future research will increasingly focus on the rational design and synthesis of novel derivatives to achieve precisely tailored characteristics for specific applications.

A primary strategy involves the strategic introduction of various functional groups to the biphenyl (B1667301) or diphenylamino moieties. For instance, attaching electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices. mdpi.com The synthesis of derivatives with extended π-conjugated systems, such as incorporating vinylene or ethynylene linkers, is another promising avenue to red-shift absorption and emission spectra, a desirable trait for applications in near-infrared (NIR) organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Furthermore, the introduction of bulky substituents can be employed to control intermolecular interactions and prevent undesirable aggregation, which often leads to quenching of fluorescence in the solid state. mdpi.com The synthesis of asymmetrically substituted triarylamines is also gaining traction, as it allows for the creation of materials with unique dipolar and nonlinear optical properties. nih.gov

| Derivative Design Strategy | Targeted Property | Potential Application |

| Introduction of electron-donating/withdrawing groups | Tuned HOMO/LUMO energy levels | Optimized charge transport in OLEDs and solar cells |

| Extension of π-conjugation | Red-shifted absorption/emission | Near-infrared emitters and sensors |

| Incorporation of bulky substituents | Reduced intermolecular aggregation | High-efficiency solid-state lighting |

| Asymmetric substitution | Enhanced dipolar and nonlinear optical properties | Advanced photonic materials |

Exploration of New Application Domains beyond Current Optoelectronic and Biological Scopes

While this compound and its analogs have been primarily investigated for their roles in optoelectronic devices like OLEDs and solar cells, their unique electrochemical and photophysical properties suggest a much broader application potential. nih.govrsc.orgacs.org A significant future direction will be the systematic exploration of these untapped domains.

One emerging area is in the field of photocatalysis. Triarylamines can act as potent electron donors under visible light irradiation, facilitating the generation of radical species for various organic transformations. nih.gov The redox activity of the triphenylamine (B166846) core makes it a promising scaffold for developing novel, metal-free photocatalysts for applications in green synthesis and environmental remediation. nih.gov

Another area of interest is in the development of advanced chemical sensors. The fluorescence of triarylamine derivatives can be sensitive to the presence of specific analytes, such as metal ions, explosives, or biological molecules. mdpi.com By functionalizing the this compound core with specific recognition units, highly selective and sensitive fluorescent chemosensors can be designed. The protonation of the nitrogen atoms in related pyrimidine (B1678525) chromophores, for example, can lead to significant changes in absorption and emission, making them suitable for acidity sensing. mdpi.com

The inherent redox activity of these compounds also opens doors for their use in electrochromic devices, where the material changes color in response to an applied voltage. ntu.edu.twntu.edu.twfigshare.com This could lead to applications in smart windows, displays, and optical switches.

Advanced Computational Modeling for Predictive Material Design and Mechanism Elucidation

The trial-and-error approach to materials discovery is increasingly being supplemented, and in some cases replaced, by advanced computational modeling techniques. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting the electronic structure, optical properties, and reactivity of molecules before they are synthesized in the lab. goums.ac.irresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.org

Future research on this compound will heavily rely on computational screening of virtual libraries of derivatives to identify candidates with desired properties. DFT calculations can provide valuable insights into:

HOMO-LUMO energy gaps: to predict the electronic and optical behavior. researchgate.netresearchgate.net

Molecular geometry and conformation: to understand structure-property relationships. researchgate.net

Absorption and emission spectra: to guide the design of new chromophores. chemrxiv.org

Reorganization energies: to estimate charge transport mobility. acs.org

Reaction mechanisms: to elucidate the pathways of photocatalytic or sensing processes. nih.gov

By combining computational predictions with experimental validation, the design cycle for new materials can be significantly accelerated, leading to more efficient discovery of high-performance derivatives. goums.ac.irresearchgate.net

Development of Sustainable Synthesis Routes and Green Chemistry Methodologies

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. A key future direction for the production of this compound and its derivatives will be the development of sustainable and green synthesis routes. researchgate.netmdpi.comyoutube.commdpi.com

Traditional synthesis methods often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, which can involve expensive and toxic catalysts and generate significant waste. nih.govresearchgate.net Future research will focus on alternative synthetic strategies that are more atom-economical and utilize less hazardous reagents and solvents.

Promising green chemistry approaches include:

Catalyst-free reactions: Exploring synthetic pathways that proceed efficiently without the need for a catalyst, for example, through thermal activation. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent to reduce waste and simplify purification. researchgate.net

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-derived solvents. mdpi.commdpi.com

Acceptorless dehydrogenative coupling: Developing catalytic systems that use readily available starting materials and release harmless byproducts like hydrogen gas. nih.gov

Flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. mdpi.com

These green methodologies will not only reduce the environmental impact of producing these valuable materials but can also lead to more cost-effective and efficient manufacturing processes. acs.org

Integration into Multifunctional Hybrid Materials and Supramolecular Assemblies

The future of materials science lies not just in the development of single-component materials but in the creation of multifunctional hybrid systems and complex supramolecular assemblies. This compound, with its versatile chemical nature, is an ideal candidate for integration into such advanced materials. rsc.orgcnr.it

One promising avenue is the development of porous organic polymers (POPs) incorporating triarylamine units. rsc.org These materials can exhibit redox-activity and have potential applications in gas storage, separation, and catalysis. The ability to switch the electronic state of the triarylamine moieties within the polymer framework can lead to materials with tunable adsorption properties. rsc.org

Furthermore, the diphenylamino group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to construct well-defined supramolecular assemblies. These ordered structures can exhibit unique collective properties that are not present in the individual molecules, opening up possibilities for applications in molecular electronics and sensing.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-4'-(diphenylamino)biphenyl, and how are reaction conditions optimized?

The synthesis typically involves cross-coupling reactions. One route uses Ullmann-type coupling between 4-bromobiphenyl derivatives and diphenylamine under catalytic conditions. Evidence suggests that Pd-based catalysts (e.g., Pd(OAc)₂/PPh₃) in anhydrous solvents (THF or toluene) at 80–120°C yield the product with >93% purity (GC) . Optimization includes controlling stoichiometry, inert atmosphere, and purification via sublimation or recrystallization .

Q. Which spectroscopic and chromatographic methods are effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons and bromine position) .

- Gas Chromatography (GC): Purity >93% is verified using GC with flame ionization detection .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (384.27 g/mol) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves metastable conformations in solid-state studies .

Q. How is this compound purified for research applications, and what challenges arise?

Purification methods include:

- Sublimation: Effective for removing low-melting-point impurities (e.g., unreacted diphenylamine) .

- Recrystallization: Solvent mixtures (ethanol/water) yield crystalline solids with minimal halogenated byproducts .

Challenges include bromine displacement under harsh conditions and ensuring thermal stability during sublimation (melting point: 127–131°C) .

Advanced Research Questions

Q. How does this compound exhibit pressure-induced emission enhancement (PIEE), and what mechanisms are proposed?

Under high pressure (2.50–4.55 GPa), analogous triphenylamine derivatives show red-shifted photoluminescence (PL) due to nitrogen rehybridization and reduced non-radiative decay. PIEE is attributed to restricted molecular motion and enhanced π-π interactions . Experimental protocols involve diamond anvil cells coupled with in-situ PL spectroscopy .

Q. What role does this compound play in organic electronic devices, such as OLEDs?

As a hole-transport material, its diphenylamino group facilitates electron donation, improving charge injection in OLED layers. Double-layer devices with indium-tin-oxide (ITO) anodes and Mg:Ag cathodes achieve external quantum efficiency >1% . Stability testing under electrical stress (10 V) is critical to assess degradation pathways .

Q. How can contradictions in reported purity levels (>93% vs. >98%) impact catalytic applications?

Higher purity (>98%) minimizes side reactions in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Trace impurities (e.g., residual bromides) can poison catalysts, reducing yields. Researchers should validate purity via GC and pre-treat compounds with activated charcoal .

Q. What strategies improve its reactivity in C–C bond-forming reactions?

- Pre-functionalization: Convert the bromine to a boronic acid derivative (e.g., via Miyaura borylation) for Suzuki couplings .

- Solvent Effects: Polar aprotic solvents (DMF) enhance solubility and stabilize transition states in Ullmann reactions .

- Microwave Assistance: Reduces reaction time and improves regioselectivity in heterocyclic syntheses .

Q. How does molecular conformation influence its optoelectronic properties?

Computational studies (DFT) predict planar conformations enhance charge mobility, while twisted geometries reduce aggregation-induced quenching. Experimental validation involves comparing thin-film (spin-coated) vs. single-crystal PL spectra .

Methodological Considerations

Q. What precautions are necessary when handling this compound under high-pressure or catalytic conditions?

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., predicted vs. observed pKa)?

The compound’s pKa (−3.34±0.60, predicted) may deviate due to solvent effects. Calibrate computational models (e.g., COSMO-RS) with experimental potentiometric titrations in aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.